molecular formula C24H19ClN4O2S2 B2791606 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-63-4

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2791606
CAS No.: 868974-63-4
M. Wt: 495.01
InChI Key: XYEOJNNMJNAJGD-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's structure features a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is C19H18ClN3O3SC_{19}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 403.88 g/mol. Its structural components include:

  • Thiadiazole ring : Implicated in various biological activities.
  • Chlorobenzyl group : Enhances lipophilicity and may influence cellular uptake.
  • Biphenyl carboxamide : Potentially contributes to its anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were evaluated using the MTT assay, demonstrating promising IC50 values indicative of their efficacy .

Table 1 summarizes the anticancer activity of related thiadiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
4iMCF-78Apoptosis induction
4eHepG210Cell cycle arrest and apoptosis

2. Antimicrobial Activity

The thiadiazole scaffold has also been associated with antimicrobial properties. Studies have shown that derivatives can exhibit significant activity against various pathogens, including bacteria and fungi:

  • The presence of the thiadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds containing thiadiazole rings have demonstrated a range of other biological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
  • Anticonvulsant : Certain thiadiazole-based compounds exhibited activity in seizure models .

Case Studies and Research Findings

In a study focusing on the structure-activity relationship (SAR) of thiadiazole derivatives, researchers found that modifications to the thiadiazole ring significantly impacted biological activity. For example:

  • Substituents on the thiadiazole ring can enhance lipophilicity and improve cellular uptake, leading to increased cytotoxicity against cancer cells .

Another notable case involved in vivo studies where specific derivatives showed targeted delivery to tumor sites, suggesting potential for use in targeted cancer therapies .

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c25-20-9-5-4-8-19(20)14-26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEOJNNMJNAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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